molecular formula C11H14N2O5 B14384477 N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide CAS No. 89665-57-6

N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide

Katalognummer: B14384477
CAS-Nummer: 89665-57-6
Molekulargewicht: 254.24 g/mol
InChI-Schlüssel: BXJDHYFYXHSJPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nitro group, a hydroxypropoxy group, and an acetamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide typically involves the reaction of 2-(3-hydroxypropoxy)-5-nitroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-(3-Hydroxypropoxy)-5-nitroaniline+Acetic anhydrideThis compound+Acetic acid\text{2-(3-Hydroxypropoxy)-5-nitroaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 2-(3-Hydroxypropoxy)-5-nitroaniline+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of N-[2-(3-Aminopropoxy)-5-nitrophenyl]acetamide.

    Substitution: Formation of various substituted amides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. The hydroxypropoxy group may facilitate binding to enzymes or receptors, while the nitro group can participate in redox reactions. The acetamide group may enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-(2-Hydroxy-3-(isopropylamino)propoxy)phenyl)acetamide: A β-blocker with similar structural features.

    N-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide: Another compound with a hydroxypropoxy group and acetamide functionality.

Uniqueness

N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide is unique due to the presence of both a nitro group and a hydroxypropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

89665-57-6

Molekularformel

C11H14N2O5

Molekulargewicht

254.24 g/mol

IUPAC-Name

N-[2-(3-hydroxypropoxy)-5-nitrophenyl]acetamide

InChI

InChI=1S/C11H14N2O5/c1-8(15)12-10-7-9(13(16)17)3-4-11(10)18-6-2-5-14/h3-4,7,14H,2,5-6H2,1H3,(H,12,15)

InChI-Schlüssel

BXJDHYFYXHSJPF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OCCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.